N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 34319-22-7
VCID: VC11798083
InChI: InChI=1S/C17H15NO3/c1-11-14-5-3-4-6-15(14)21-16(11)17(19)18-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,19)
SMILES: CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C17H15NO3
Molecular Weight: 281.30 g/mol

N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.: 34319-22-7

Cat. No.: VC11798083

Molecular Formula: C17H15NO3

Molecular Weight: 281.30 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide - 34319-22-7

CAS No. 34319-22-7
Molecular Formula C17H15NO3
Molecular Weight 281.30 g/mol
IUPAC Name N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C17H15NO3/c1-11-14-5-3-4-6-15(14)21-16(11)17(19)18-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,18,19)
Standard InChI Key JXMSJEIXLQENFY-UHFFFAOYSA-N
SMILES CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC
Canonical SMILES CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)OC

Chemical Structure and Physicochemical Properties

N-(4-Methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide (C₁₇H₁₅NO₃) has a molecular weight of 281.30 g/mol. Key structural features include:

  • Benzofuran core: A fused bicyclic system of benzene and furan rings.

  • 3-Methyl substitution: Enhances hydrophobic interactions in biological systems .

  • 2-Carboxamide group: Linked to a 4-methoxyphenyl ring, contributing to hydrogen-bonding capacity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₅NO₃
Molecular Weight281.30 g/mol
logP~3.5 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, furan O, methoxy O)
Polar Surface Area~65 Ų

The methoxy group at the para position of the phenyl ring improves solubility compared to non-polar analogs, while the methyl group on the benzofuran core increases lipophilicity, potentially enhancing blood-brain barrier permeability .

Biological Activities and Mechanisms

Neuroprotective and Antioxidant Effects

Benzofuran-2-carboxamides demonstrate significant neuroprotection by:

  • Scavenging reactive oxygen species (ROS): The methoxyphenyl group donates electrons to neutralize free radicals .

  • Inhibiting lipid peroxidation: Reduces oxidative damage in neuronal membranes (IC₅₀ ≈ 50–100 μM in rat brain homogenates) .

  • Attenuating excitotoxicity: Blocks excessive glutamate-induced Ca²⁺ influx in cortical neurons .

In primary rat cortical cells, structural analogs with 7-methoxy and 4-hydroxyphenyl substitutions showed 40–60% protection against oxidative stress at 10 μM .

Anticancer Activity

3-Methylbenzofuran derivatives exhibit potent anticancer effects via:

  • VEGFR-2 inhibition: Disrupts angiogenesis (IC₅₀ = 45.4–132.5 nM) .

  • Cell cycle arrest: Induces G2/M phase arrest in NCI-H23 lung cancer cells .

  • Apoptosis induction: Activates caspase-3/7 in A549 lung adenocarcinoma cells .

Notably, 3-methylbenzofuran analogs demonstrated IC₅₀ values of 0.49–68.9 μM against NSCLC cell lines, with potency influenced by substituents on the phenyl ring .

Table 2: Biological Activity of Structural Analogs

CompoundActivity (IC₅₀)Target
7-Methoxy- 1d58.2 μM (lipid peroxidation)Rat brain homogenate
3-Methyl- 4b1.48 μM (A549 cells)NSCLC proliferation
3-Morpholinomethyl- 16a45.4 nM (VEGFR-2)Kinase inhibition

Research Gaps and Future Directions

  • Target-specific assays: Evaluate the compound’s affinity for ROS-scavenging enzymes (e.g., SOD, catalase) and apoptotic markers (Bcl-2, Bax) .

  • Structural optimization: Introduce electron-donating groups (e.g., -OH, -NH₂) at the phenyl ring to enhance antioxidant capacity .

  • In vivo pharmacokinetics: Assess oral bioavailability and brain penetration in rodent models .

  • Combination therapies: Test synergy with cisplatin or paclitaxel in resistant cancer cell lines .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator